molecular formula C5H6N2O4S B12606958 Sulphomethoxypyridazine

Sulphomethoxypyridazine

Cat. No.: B12606958
M. Wt: 190.18 g/mol
InChI Key: CDNKLAPGQXSOKY-UHFFFAOYSA-N
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Preparation Methods

The preparation of sulphomethoxypyridazine involves a high-pressure methoxylation reaction. This method ensures thorough methoxylation by controlling the reaction conditions

Chemical Reactions Analysis

Sulphomethoxypyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups attached to the pyridazine ring.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzene ring are replaced with other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Sulphomethoxypyridazine has a wide range of scientific research applications:

Mechanism of Action

Sulphomethoxypyridazine exerts its antibacterial effects by inhibiting the enzyme dihydropteroate synthase (EC 2.5.1.15). This enzyme is crucial for the synthesis of dihydropteroate, a precursor in the folic acid pathway in bacteria . By inhibiting this enzyme, this compound prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication. This leads to the death of the bacterial cells.

Comparison with Similar Compounds

Sulphomethoxypyridazine is similar to other sulfonamide antibiotics, such as:

What sets this compound apart is its specific structure, which includes a methoxy group on the pyridazine ring and a sulfonamide group on the benzene ring. This unique structure contributes to its long-acting antibacterial effects and its ability to treat infections resistant to other sulfonamides .

Properties

Molecular Formula

C5H6N2O4S

Molecular Weight

190.18 g/mol

IUPAC Name

pyridazin-3-yloxymethanesulfonic acid

InChI

InChI=1S/C5H6N2O4S/c8-12(9,10)4-11-5-2-1-3-6-7-5/h1-3H,4H2,(H,8,9,10)

InChI Key

CDNKLAPGQXSOKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NN=C1)OCS(=O)(=O)O

Origin of Product

United States

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